molecular formula C19H16N4O3S B6585238 1-(3,5-dimethylphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1251631-96-5

1-(3,5-dimethylphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6585238
CAS No.: 1251631-96-5
M. Wt: 380.4 g/mol
InChI Key: ADFAOTGUXWLYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyrazine-2,3-dione core substituted with a 3,5-dimethylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a thiophen-2-yl group via a methyl linker. The thiophene substituent may enhance lipophilicity and π-π stacking interactions with biological targets, while the dimethylphenyl group could influence steric and electronic properties.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-8-13(2)10-14(9-12)23-6-5-22(18(24)19(23)25)11-16-20-17(21-26-16)15-4-3-7-27-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFAOTGUXWLYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Bioactivity Comparison of Heterocyclic Analogs

Compound Class Core Structure Key Substituents Reported Bioactivity Reference
1,2,4-Oxadiazole Oxadiazole Thiophen-2-yl, dimethylphenyl Hypothesized kinase inhibition
1,3,4-Thiadiazole Thiadiazole Nitrophenyl, pyrazolyl Antimicrobial (E. coli, C. albicans)
1,2,4-Triazole Triazole Trifluoromethylphenyl Antiviral, hypoglycemic

Table 2: Computational Similarity Metrics

Metric Compared Compound Similarity Index Reference
Tanimoto (Morgan) 5-(Pyridine-4-yl)-1,3,4-oxadiazole 0.58
Dice (MACCS) 1,3,4-Thiadiazole derivative 0.42

Table 3: Antimicrobial Activity of Thiadiazole Derivatives

Compound MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans Reference
13a 12.5 25
13b 6.25 12.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.